molecular formula C16H13NO3 B11644090 2-[1-(Furan-2-ylmethylamino)ethylidene]indene-1,3-dione

2-[1-(Furan-2-ylmethylamino)ethylidene]indene-1,3-dione

Cat. No.: B11644090
M. Wt: 267.28 g/mol
InChI Key: NAEDMRTYAYSMQX-UHFFFAOYSA-N
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Description

2-[1-(Furan-2-ylmethylamino)ethylidene]indene-1,3-dione is an organic compound that features a unique combination of a furan ring and an indene-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Furan-2-ylmethylamino)ethylidene]indene-1,3-dione typically involves the condensation of furan-2-ylmethylamine with indene-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Furan-2-ylmethylamino)ethylidene]indene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols

Scientific Research Applications

2-[1-(Furan-2-ylmethylamino)ethylidene]indene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Furan-2-ylmethylamino)ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Furan-2-ylmethylamino)ethylidene]indene-1,3-dione is unique due to its combination of a furan ring and an indene-1,3-dione moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-[N-(furan-2-ylmethyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one

InChI

InChI=1S/C16H13NO3/c1-10(17-9-11-5-4-8-20-11)14-15(18)12-6-2-3-7-13(12)16(14)19/h2-8,18H,9H2,1H3

InChI Key

NAEDMRTYAYSMQX-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=CO1)C2=C(C3=CC=CC=C3C2=O)O

Origin of Product

United States

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